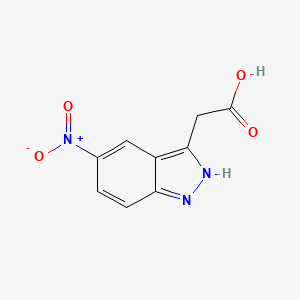
(5-Nitro-1H-indazol-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-3-acetic acid, 5-nitro- is a compound belonging to the class of organic compounds known as indazoles. Indazoles are heterocyclic aromatic organic compounds characterized by a pyrazole ring fused to a benzene ring.
Preparation Methods
The synthesis of 1H-Indazole-3-acetic acid, 5-nitro- typically involves several steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These methods involve the reduction of nitro groups to amines, followed by cyclization to form the indazole ring.
Metal-Free Reactions: Some methods utilize metal-free conditions, such as the reaction of arylhydrazones with montmorillonite K-10 under an oxygen atmosphere.
Industrial production methods often optimize these synthetic routes to achieve higher yields and purity, employing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1H-Indazole-3-acetic acid, 5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine, which can then undergo further functionalization.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amines, substituted indazoles, and other functionalized derivatives .
Scientific Research Applications
1H-Indazole-3-acetic acid, 5-nitro- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indazole-3-acetic acid, 5-nitro- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
1H-Indazole-3-acetic acid, 5-nitro- can be compared with other similar compounds, such as:
5-Nitroindazole: This compound also contains a nitro group on the indazole ring and exhibits similar biological activities.
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Imidazole Derivatives: These compounds have a similar nitrogen-containing ring structure and are used in various medicinal applications.
The uniqueness of 1H-Indazole-3-acetic acid, 5-nitro- lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(5-nitro-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H7N3O4/c13-9(14)4-8-6-3-5(12(15)16)1-2-7(6)10-11-8/h1-3H,4H2,(H,10,11)(H,13,14) |
InChI Key |
CRZFFTGXDWPTSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



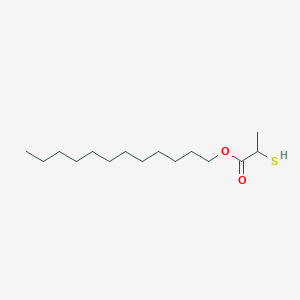
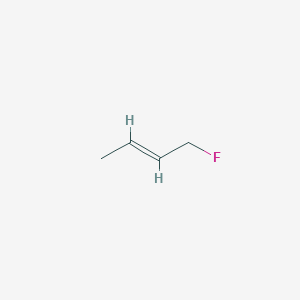
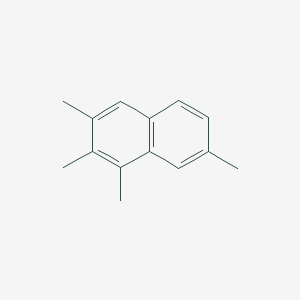
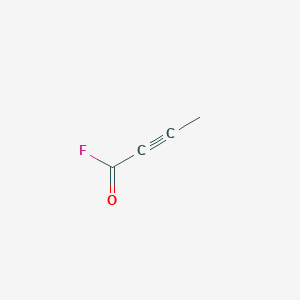
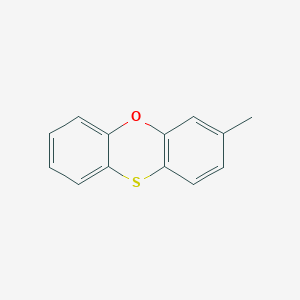
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
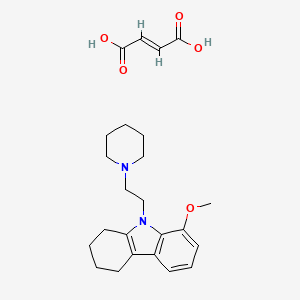


![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
